6-(benzyloxy)-5-nitro-1H-indazole
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Overview
Description
6-(Benzyloxy)-5-nitro-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common method involves the nitration of 6-benzyloxyindole, followed by cyclization to form the indazole ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and cyclization can be achieved using various cyclizing agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The benzyloxy group can be cleaved under reductive conditions, such as catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-(benzyloxy)-5-amino-1H-indazole.
Reduction: Formation of 6-hydroxy-5-nitro-1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-5-nitro-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxyindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindazole: Lacks the benzyloxy group, affecting its solubility and biological activity.
6-Hydroxy-5-nitro-1H-indazole: Similar structure but with a hydroxy group instead of a benzyloxy group, influencing its chemical properties.
Uniqueness
6-(Benzyloxy)-5-nitro-1H-indazole is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1499162-37-6 |
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Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-nitro-6-phenylmethoxy-1H-indazole |
InChI |
InChI=1S/C14H11N3O3/c18-17(19)13-6-11-8-15-16-12(11)7-14(13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
DLKGBRHPNDFXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=NNC3=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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